

Monomethyl itaconate CAS number 7338-27-4 technical data

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Compound of Interest

Compound Name: Monomethyl itaconate

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Monomethyl Itaconate (CAS 7338-27-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **monomethyl itaconate** (CAS 7338-27-4), a key derivative of the immunomodulatory metabolite itaconic acid. This document consolidates essential physicochemical data, experimental protocols, and insights into its biological significance, tailored for professionals in research and drug development.

Data Presentation

The following tables summarize the core technical data for **monomethyl itaconate**, facilitating easy reference and comparison.

Table 1: General and Physicochemical Properties

| Property | Value | References |
|---------------------|-------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| CAS Number | 7338-27-4 | [1] [2] [3] [4] |
| Molecular Formula | C ₆ H ₈ O ₄ | [1] [2] [3] [4] [5] |
| Molecular Weight | 144.13 g/mol | [1] [2] [4] [5] [6] |
| IUPAC Name | 4-methoxy-2-methylene-4-oxobutanoic acid | [1] |
| Synonyms | Itaconic Acid Monomethyl Ester, β-Methyl Itaconate, 4-Methyl Itaconate | [2] [4] |
| Appearance | White to off-white solid, powder, or crystal | [1] [2] [5] |
| Odor | Fruity | [7] |
| Melting Point | 68.0 - 73.0 °C | [1] [8] |
| Boiling Point | 149 °C at 10 mmHg | [9] |
| Flash Point | 72 °C | [10] |
| Solubility | Soluble in organic solvents (benzene, ether, chloroform). Sparingly soluble in DMSO, Ethanol, and PBS (pH 7.2) at 1-10 mg/mL. | [2] [7] [10] |
| Storage Temperature | Recommended: 2-8°C (Refrigerated). Long-term: -20°C. | [1] [5] [11] [12] |

Table 2: Spectroscopic Data

| Technique | Data | References |
|--------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------|
| ¹ H NMR | (400 MHz, CDCl ₃): δ 11.17 (bs, 1H), 6.48 (s, 1H), 5.85 (s, 1H), 3.71 (s, 3H), 3.36 (s, 2H). Spectrum is consistent with structure. | [5] [13] |
| Mass Spectrometry | ESI-MS: m/z 145.1 [M+H] ⁺ ; M-H: 143.1 | [6] [13] |
| FT-IR | Spectrum indicates the presence of an active methylene group and a double bond. | [7] [10] |

Table 3: Safety and Handling Information

| Category | Details | References |
|------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------|
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] [11] [14] |
| GHS Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] [11] |
| Signal Word | Warning | [1] [11] |
| Handling | Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [1] [14] |
| Incompatible Materials | Strong oxidizing agents. | [1] [14] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **monomethyl itaconate** are provided below.

Synthesis of Monomethyl Itaconate

This protocol describes the synthesis of **monomethyl itaconate** via esterification of itaconic acid.[\[13\]](#)

- Materials:

- Itaconic acid (2-methylenesuccinic acid)
- Methanol (MeOH)
- p-Toluenesulfonamide (catalyst)
- Dichloromethane (DCM)
- Procedure:
 - Dissolve itaconic acid (e.g., 5.0 g, 38.4 mmol) in methanol (200 mL) in a round-bottom flask.
 - Add a catalytic amount of p-toluenesulfonamide (e.g., 100 mg).
 - Stir the mixture at 40°C for 48 hours.
 - After the reaction period, concentrate the mixture to dryness using a rotary evaporator.
 - To the resulting residue, add dichloromethane (200 mL) to precipitate any unreacted starting material or catalyst byproducts.
 - Remove the precipitate by filtration.
 - Concentrate the filtrate to dryness to yield the final product, **monomethyl itaconate**, as a white solid.^[13]

Purification

The primary purification is achieved during the workup of the synthesis protocol. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

Analytical Methods

- High-Performance Liquid Chromatography (HPLC):
 - Objective: To assess the purity of **monomethyl itaconate**.

- Methodology (Representative): Based on methods for related compounds, a reverse-phase HPLC method can be employed.[\[11\]](#)[\[15\]](#)
- Column: C18 column (e.g., Kinetex-C18).[\[11\]](#)
- Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B).
- Detection: UV detection at 210 nm.[\[15\]](#)
- Sample Preparation: Dissolve a small amount of **monomethyl itaconate** in the initial mobile phase composition.
- Gas Chromatography (GC):
 - Objective: To determine the purity and identify any volatile impurities.
 - Methodology (General): Vendor certificates of analysis confirm that GC is a standard method for purity assessment.[\[5\]](#)[\[16\]](#)
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
 - Carrier Gas: Helium or Hydrogen.
 - Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 250°C) to ensure elution of the compound.
 - Detection: Flame Ionization Detector (FID) for purity or Mass Spectrometer (MS) for identification.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Objective: To confirm the chemical structure of **monomethyl itaconate**.
 - Methodology:[\[13\]](#)
 - Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

- Acquisition: Acquire a ^1H NMR spectrum on a 400 MHz or higher spectrometer.
- Data Analysis: Process the spectrum and compare the chemical shifts, multiplicities, and integrations to the known values (see Table 2).

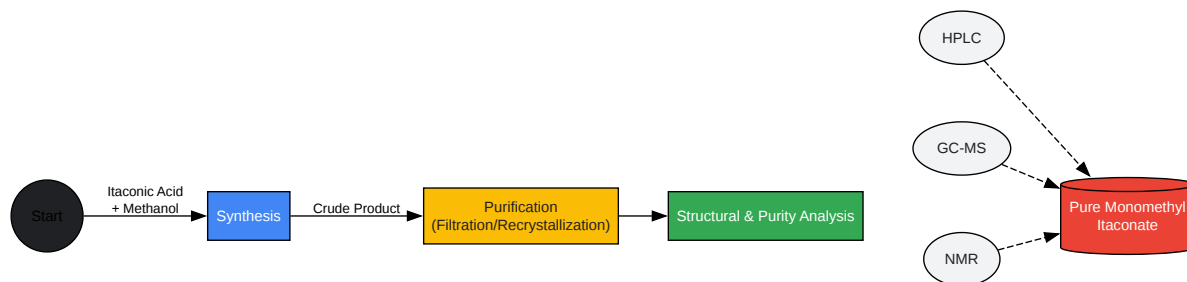
Biological Activity and Signaling Pathways

While **monomethyl itaconate** is primarily utilized in polymer synthesis, its structural relationship to itaconic acid—a crucial immunometabolite—is of significant interest.^[2] The biological effects of itaconate derivatives are largely attributed to the parent molecule, itaconate, which is produced endogenously in macrophages during inflammation.^[16] Itaconate modulates key inflammatory and metabolic pathways.

The primary mechanisms of action for itaconate include:

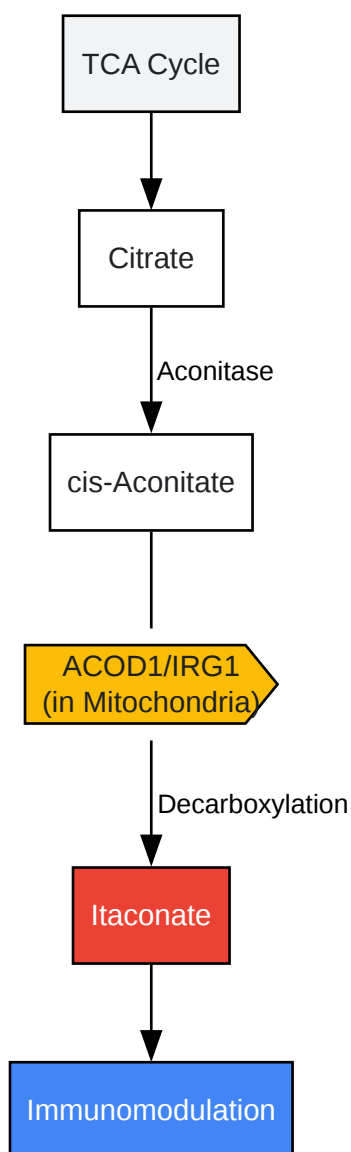
- Inhibition of Succinate Dehydrogenase (SDH): Itaconate competitively inhibits SDH (Complex II) in the mitochondrial electron transport chain, leading to the accumulation of succinate and alterations in cellular metabolism and signaling.^[16]
- Activation of Nrf2: As an electrophile, itaconate can alkylate cysteine residues on KEAP1, which leads to the release and nuclear translocation of the transcription factor Nrf2. This activates an antioxidant genetic program.^[16]
- Inhibition of NLRP3 Inflammasome: Itaconate can directly modify the NLRP3 protein, preventing its activation and subsequent release of the pro-inflammatory cytokine IL-1 β .^[16]
- Modulation of Glycolysis: Itaconate has been shown to inhibit key glycolytic enzymes, thereby dampening the metabolic shift associated with pro-inflammatory activation.^[16]
- Regulation of Transcription Factors: Itaconate can induce Activating Transcription Factor 3 (ATF3), which in turn suppresses the transcription of many inflammatory genes.^[16]

Signaling Pathway and Workflow Diagrams



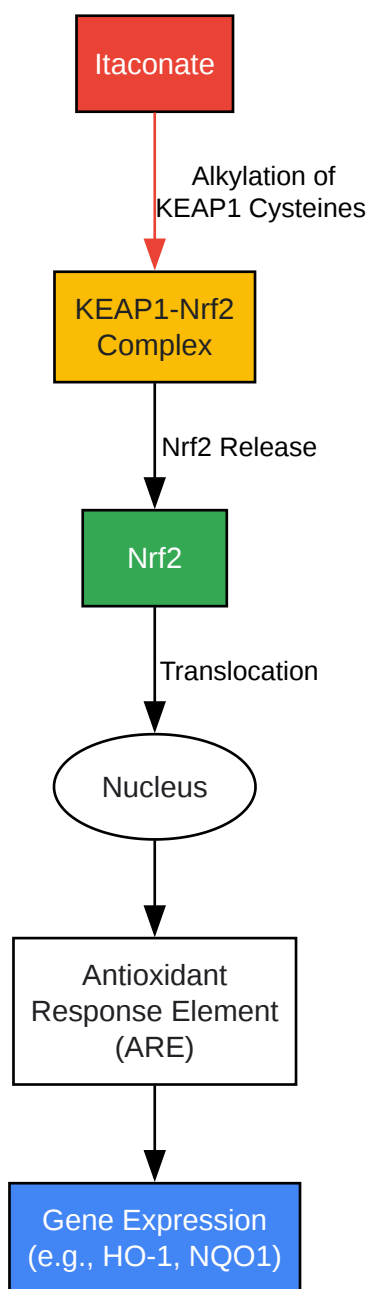
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Caption: Experimental workflow for synthesis and characterization.



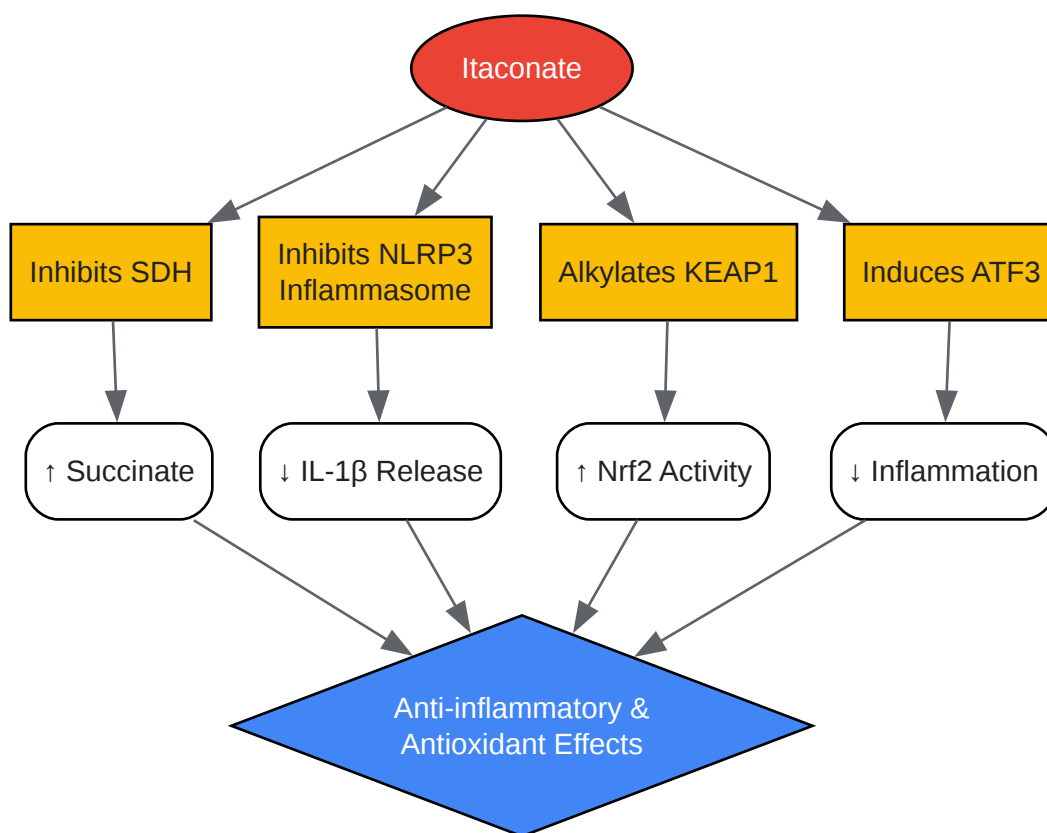
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Caption: Biosynthesis of itaconate from the TCA cycle.



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Caption: Nrf2 pathway activation by itaconate.



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Caption: Overview of itaconate's key signaling roles.

Applications

Monomethyl itaconate serves as a versatile building block in several areas:

- **Polymer Chemistry:** It is a key monomer used in the synthesis of polymers for coatings, adhesives, and lubricants.[7][10] Its ability to undergo copolymerization is widely exploited.
- **Drug Delivery:** It is used to generate copolymeric, pH-sensitive hydrogels. These smart materials can be designed for the controlled release of therapeutic agents, such as methotrexate.[2][9][12]
- **Prodrug Development:** **Monomethyl itaconate** is an active metabolite of the prodrug SCD-153, which has been investigated for the treatment of conditions like alopecia areata, highlighting its relevance in pharmaceutical development.[2]

- Fine Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including thrombin inhibitors.[2]

Conclusion

Monomethyl itaconate (CAS 7338-27-4) is a compound of significant interest due to its dual role as a functional monomer in materials science and as a derivative of the biologically active metabolite, itaconate. This guide provides the foundational technical data required by researchers to handle, characterize, and utilize this molecule effectively. Understanding its properties and the signaling pathways of its parent compound is crucial for leveraging its full potential in the development of novel materials, drug delivery systems, and therapeutic strategies.

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